molecular formula C17H14N4 B14257579 Benzenamine, N-phenyl-2-(2-pyridinylazo)- CAS No. 288162-59-4

Benzenamine, N-phenyl-2-(2-pyridinylazo)-

Katalognummer: B14257579
CAS-Nummer: 288162-59-4
Molekulargewicht: 274.32 g/mol
InChI-Schlüssel: KWERBSFIMDXTMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenamine, N-phenyl-2-(2-pyridinylazo)-: is an organic compound with the molecular formula C17H14N4 . This compound is known for its unique structure, which includes a benzenamine moiety linked to a pyridinylazo group. It is often used in various scientific research applications due to its distinctive chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, N-phenyl-2-(2-pyridinylazo)- typically involves the reaction of aniline derivatives with pyridine diazonium salts. The reaction is carried out under controlled conditions to ensure the formation of the desired azo compound. The process may involve the use of catalysts and specific solvents to optimize yield and purity .

Industrial Production Methods: In an industrial setting, the production of Benzenamine, N-phenyl-2-(2-pyridinylazo)- is scaled up using similar synthetic routes. The process is optimized for large-scale production, focusing on cost-effectiveness and efficiency. This may involve continuous flow reactors and automated systems to maintain consistent quality and output .

Analyse Chemischer Reaktionen

Types of Reactions: Benzenamine, N-phenyl-2-(2-pyridinylazo)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Benzenamine, N-phenyl-2-(2-pyridinylazo)- is utilized in several scientific research fields, including:

Wirkmechanismus

The mechanism of action of Benzenamine, N-phenyl-2-(2-pyridinylazo)- involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison: Benzenamine, N-phenyl-2-(2-pyridinylazo)- is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

288162-59-4

Molekularformel

C17H14N4

Molekulargewicht

274.32 g/mol

IUPAC-Name

N-phenyl-2-(pyridin-2-yldiazenyl)aniline

InChI

InChI=1S/C17H14N4/c1-2-8-14(9-3-1)19-15-10-4-5-11-16(15)20-21-17-12-6-7-13-18-17/h1-13,19H

InChI-Schlüssel

KWERBSFIMDXTMV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC2=CC=CC=C2N=NC3=CC=CC=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.